(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1419865-05-6
VCID: VC11505965
InChI: InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H14ClNO3
Molecular Weight: 207.65 g/mol

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

CAS No.: 1419865-05-6

Cat. No.: VC11505965

Molecular Formula: C8H14ClNO3

Molecular Weight: 207.65 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride - 1419865-05-6

Specification

CAS No. 1419865-05-6
Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
IUPAC Name 4-morpholin-4-ylbut-2-enoic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H
Standard InChI Key DQELLWQXAROXTC-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC=CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an (E)-configured double bond at the C2 position, a morpholine ring at C4, and a carboxylic acid group at C1, which is neutralized as a hydrochloride salt. This configuration imparts distinct physicochemical properties, including a polar surface area of 66.84 Ų and a calculated logP value indicative of moderate lipophilicity . The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄ClNO₃
Molecular Weight207.65 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.312 g/cm³ (analogous compound)
SolubilitySoluble in polar solvents

Synthesis and Purification

Synthetic Pathways

The synthesis of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves two primary steps:

  • Formation of (E)-4-morpholinobut-2-enoic acid: This intermediate is synthesized via nucleophilic addition of morpholine to a preformed α,β-unsaturated ester, followed by hydrolysis of the ester group to yield the carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid protonates the carboxylic acid, forming the hydrochloride salt. The reaction is typically conducted under ambient conditions, with yields exceeding 85% after recrystallization from methanol or ethanol.

Applications in Research

Pharmaceutical Intermediates

The compound’s morpholine moiety is a common pharmacophore in bioactive molecules, contributing to improved solubility and binding affinity. For example:

  • Antidepressant analogs: Structural analogs like moclobemide (a reversible monoamine oxidase inhibitor) incorporate similar morpholine-ethylamine backbones .

  • Kinase inhibitors: The α,β-unsaturated acid group may act as a Michael acceptor in covalent inhibitor design.

Materials Science

Its conjugated double bond system enables participation in Diels-Alder reactions, forming six-membered rings for polymer or dendrimer synthesis.

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